molecular formula C5H8O4 B8456527 3,3-Dihydroxycyclobutanecarboxylic acid

3,3-Dihydroxycyclobutanecarboxylic acid

Cat. No. B8456527
M. Wt: 132.11 g/mol
InChI Key: KJRYISBIOZOVPH-UHFFFAOYSA-N
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Patent
US08691804B2

Procedure details

To a stirred solution of 20% HCl (7 ml) was added bis(1-methylethyl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate (2.5 g, 8.7 mmol) at RT. The resulting mixture was heated at 100° C. overnight and then cooled to RT and extracted with diethyl ether (3×20 ml). The organic phases were combined, dried (Na2SO4), filtered and concentrated at reduced pressure. The resulting light brown oil was slurried in DCM (2 ml) and the resulting solid collected by filtration, washed with pentane and dried at reduced pressure to yield a pale brown solid (530 mg, 47%).
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Yield
47%

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]1([O:20]C)[CH2:7][C:6](C(OC(C)C)=O)([C:8]([O:10]C(C)C)=[O:9])[CH2:5]1>>[OH:3][C:4]1([OH:20])[CH2:7][CH:6]([C:8]([OH:10])=[O:9])[CH2:5]1

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
COC1(CC(C1)(C(=O)OC(C)C)C(=O)OC(C)C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
FILTRATION
Type
FILTRATION
Details
the resulting solid collected by filtration
WASH
Type
WASH
Details
washed with pentane
CUSTOM
Type
CUSTOM
Details
dried at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1(CC(C1)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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